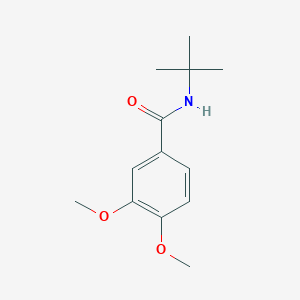
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate
Descripción general
Descripción
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate, also known as coumarin-7-acetate, is a naturally occurring compound found in many plants, including cinnamon, tonka beans, and sweet clover. It has been used for centuries in traditional medicine as an anti-inflammatory, anti-coagulant, and anti-tumor agent. In recent years, the compound has gained attention from the scientific community for its potential applications in various fields, including drug development and agriculture.
Mecanismo De Acción
The mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain, as well as the activity of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and cancer progression.
Biochemical and Physiological Effects:
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate has been shown to possess a range of biochemical and physiological effects. In vitro studies have shown that the compound possesses anti-tumor, anti-inflammatory, and anti-coagulant properties. In vivo studies have shown that the compound possesses anti-fungal and anti-bacterial properties, as well as the ability to reduce inflammation and pain. The compound has also been shown to possess antioxidant properties, making it a potential candidate for the development of new materials for use in environmental remediation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. Another advantage is its broad range of potential applications, which makes it a versatile compound for use in various fields. One limitation of using 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetatecetate in lab experiments is its potential toxicity at high doses, which requires careful handling and monitoring.
Direcciones Futuras
There are many future directions for the research and development of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate. One potential direction is the development of new drugs based on the compound's anti-tumor, anti-inflammatory, and anti-coagulant properties. Another potential direction is the development of new materials for use in environmental remediation based on the compound's antioxidant properties. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Aplicaciones Científicas De Investigación
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate has shown potential in various scientific research applications, including drug development, agriculture, and environmental science. In drug development, the compound has been shown to possess anti-tumor, anti-inflammatory, and anti-coagulant properties, making it a promising candidate for the development of new drugs. In agriculture, 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetatecetate has been shown to possess anti-fungal and anti-bacterial properties, making it a potential alternative to synthetic pesticides. In environmental science, the compound has been shown to possess antioxidant properties, making it a potential candidate for the development of new materials for use in environmental remediation.
Propiedades
IUPAC Name |
(3,4,8-trimethyl-2-oxochromen-7-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-7-8(2)14(16)18-13-9(3)12(17-10(4)15)6-5-11(7)13/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHWEIQZVGZLRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-isopropylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5781055.png)


![1-[(4-nitrophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5781092.png)



![N~2~-cyclohexyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5781114.png)
![5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5781127.png)




